6-(Butan-2-yloxy)-4-methylpyridin-3-amine
Description
6-(Butan-2-yloxy)-4-methylpyridin-3-amine is a pyridine derivative featuring a butan-2-yloxy group at the 6-position and a methyl group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-butan-2-yloxy-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-8(3)13-10-5-7(2)9(11)6-12-10/h5-6,8H,4,11H2,1-3H3 |
InChI Key |
KASCGNPJYDAPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC=C(C(=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butan-2-yloxy)-4-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and butan-2-ol.
Etherification: The butan-2-ol is reacted with 4-methylpyridine in the presence of a strong base like sodium hydride (NaH) to form the butan-2-yloxy group attached to the pyridine ring.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Butan-2-yloxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
6-(Butan-2-yloxy)-4-methylpyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Butan-2-yloxy)-4-methylpyridin-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Butan-2-yloxy vs. Fluorophenoxy: The butan-2-yloxy group (aliphatic ether) offers moderate lipophilicity and metabolic stability, whereas fluorophenoxy groups (aromatic ethers) increase lipophilicity and enable stronger hydrogen bonding via fluorine .
- Thiolan vs. Butan-2-yloxy : The thiolan group (a sulfur-containing tetrahydrofuran analog) introduces redox activity, which is absent in the purely oxygen-based butan-2-yloxy substituent .
Biological Activity
6-(Butan-2-yloxy)-4-methylpyridin-3-amine, a compound characterized by its unique pyridine ring structure, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and research findings that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.27 g/mol. The compound features a butan-2-yloxy group which enhances its hydrophobic interactions, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves the alkylation of 4-methylpyridin-3-amine with butan-2-ol derivatives. The reaction is generally conducted in an aprotic solvent like dimethylformamide (DMF) under controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest at the S phase.
Case Study: HepG2 Cell Line
A study evaluated the effects of varying concentrations of this compound on HepG2 cells using the MTT assay:
| Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| 2 | 45 | 15 |
| 4 | 70 | 10 |
| 8 | 90 | 5 |
Flow cytometry analysis revealed that treatment with this compound resulted in an increased percentage of cells in the S phase, indicating a blockade in cell cycle progression.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, modulating their activity.
- Enzyme Inhibition : It could inhibit enzymes critical for cellular metabolism or DNA replication, leading to apoptosis in cancer cells.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with proteins, influencing their structural conformation and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
